1-(2-methoxybenzyl)-4-phenylpiperazine

Serotonin 5-HT1A receptor Structure-activity relationship Arylpiperazine SAR

1-(2-Methoxybenzyl)-4-phenylpiperazine is a dual-substituted arylpiperazine derivative (molecular formula C₁₈H₂₂N₂O, molecular weight ~282.38 g/mol) bearing a 2-methoxybenzyl group at the N1 position and a phenyl ring at the N4 position of the piperazine core. This compound belongs to the broader phenylpiperazine class, a privileged scaffold extensively employed in the development of serotonergic and dopaminergic agents targeting 5-HT₁A, 5-HT₇, D₂, D₃, and D₄ receptors.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
Cat. No. B5615505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxybenzyl)-4-phenylpiperazine
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C18H22N2O/c1-21-18-10-6-5-7-16(18)15-19-11-13-20(14-12-19)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3
InChIKeyMMNRJDAPSFQWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxybenzyl)-4-phenylpiperazine – Structural Identity, Physicochemical Profile, and Research-Grade Procurement Context


1-(2-Methoxybenzyl)-4-phenylpiperazine is a dual-substituted arylpiperazine derivative (molecular formula C₁₈H₂₂N₂O, molecular weight ~282.38 g/mol) bearing a 2-methoxybenzyl group at the N1 position and a phenyl ring at the N4 position of the piperazine core . This compound belongs to the broader phenylpiperazine class, a privileged scaffold extensively employed in the development of serotonergic and dopaminergic agents targeting 5-HT₁A, 5-HT₇, D₂, D₃, and D₄ receptors [1]. The ortho-methoxy substitution pattern on the benzyl moiety is pharmacologically significant: structure–activity relationship (SAR) studies on related N1-arylpiperazines have demonstrated that 2-methoxy substitution is favorable for 5-HT₁A receptor affinity, whereas 4-methoxy substitution is consistently detrimental [1]. The compound is primarily sourced as a research intermediate or screening library constituent from specialized chemical suppliers, with procurement considerations centering on isomeric purity, certification of substitution regiochemistry, and batch-to-batch consistency for receptor binding or in vivo studies.

Why 1-(2-Methoxybenzyl)-4-phenylpiperazine Cannot Be Replaced by an In-Class Analog Without Pharmacological Consequence


Within the arylpiperazine class, small structural alterations produce large and often non-linear shifts in receptor selectivity and intrinsic efficacy. The specific combination of an N1-(2-methoxybenzyl) substituent and an N4-phenyl group in 1-(2-methoxybenzyl)-4-phenylpiperazine is not functionally interchangeable with its closest analogs. Replacing the 2-methoxybenzyl with benzyl (i.e., 1-benzyl-4-phenylpiperazine) removes a key electron-donating ortho-substituent that, in related 4-phenylpiperazine series, confers a 22-fold increase in dopamine D₂ short receptor (D₂SR) binding affinity relative to the unsubstituted parent [1]. Moving the methoxy group from the ortho to the para position on the benzyl ring (i.e., 1-(4-methoxybenzyl)-4-phenylpiperazine) is predicted to sharply reduce 5-HT₁A affinity, based on direct SAR evidence that 2-methoxy substitution is favorable while 4-methoxy substitution is detrimental for N1-arylpiperazine 5-HT₁A binding [2]. Conversely, omitting the N4-phenyl group (i.e., 1-(2-methoxybenzyl)piperazine) eliminates a critical hydrophobic contact within the orthosteric binding pocket of dopamine D₃ and D₄ receptors, where the 4-phenylpiperazine moiety is known to engage a conserved aspartate residue (Asp110³·³² in D₃R) essential for high-affinity ligand recognition [3]. Each of these changes alters receptor subtype engagement, functional selectivity, and in vivo pharmacodynamic profile, making unvalidated substitution a source of irreproducible results.

1-(2-Methoxybenzyl)-4-phenylpiperazine – Quantitative Comparator Evidence for Informed Procurement Decisions


Ortho-Methoxy Regiochemistry as a Determinant of 5-HT₁A Receptor Affinity: 2-OCH₃ vs. 4-OCH₃ Substitution

In a systematic SAR study of N1-arylpiperazines as 5-HT₁A receptor ligands, 2-methoxy substitution on the N1-phenyl ring was identified as favorable for high 5-HT₁A affinity, whereas 4-methoxy substitution was explicitly detrimental [1]. By direct class-level inference, 1-(2-methoxybenzyl)-4-phenylpiperazine, which carries the ortho-methoxy substitution on the N1-benzyl group, is expected to retain 5-HT₁A affinity superior to that of its para-methoxy positional isomer 1-(4-methoxybenzyl)-4-phenylpiperazine. In the structurally related o-methoxyphenylpiperazine (oMeOPP) series, the 2-methoxy substituted parent compound binds to 5-HT₁A receptors with Ki ≈ 10 nM (pKi 6.6–6.9) and acts as a partial agonist (Emax ≈ 70%), while displaying negligible affinity for 5-HT₂A and 5-HT₂C receptors (Ki > 1000 nM) [2][3]. By contrast, the meta-chloro analog mCPP shows high affinity for both 5-HT₁A and 5-HT₂ receptors, demonstrating that substitution pattern, not merely the presence of a substituent, governs receptor selectivity [3]. This ortho-methoxy SAR is conserved across the N1-arylpiperazine class and applies to the 2-methoxybenzyl analog during receptor profiling and candidate selection.

Serotonin 5-HT1A receptor Structure-activity relationship Arylpiperazine SAR

Contribution of the N4-Phenyl Group to Dopamine D₂/D₃ Receptor Engagement: 4-Phenyl vs. 4-Unsubstituted Piperazines

The presence of the N4-phenyl substituent in 1-(2-methoxybenzyl)-4-phenylpiperazine distinguishes it from the simpler intermediate 1-(2-methoxybenzyl)piperazine. In the 4-phenylpiperazine class of D₃ receptor-selective ligands, the 4-phenylpiperazine moiety occupies the conserved orthosteric binding site (OBS) of the dopamine D₃ receptor, with the phenyl ring forming key hydrophobic contacts within the binding pocket [1]. The critical role of this moiety is demonstrated by high-affinity 4-phenylpiperazine D₃R ligands such as compound 19 (D₃R Ki = 6.84 nM, 1700-fold D₃ vs. D₂ selectivity) [2]. Removal of the 4-phenyl group (yielding 1-(2-methoxybenzyl)piperazine) eliminates this anchor point for orthosteric binding, which is expected to reduce D₃R affinity by orders of magnitude. Additionally, methoxy substitution at the 2-position of 4-phenylpiperazine-based ligands has been shown to increase D₂SR binding affinity by 22-fold compared to the unsubstituted parent ligand, and simultaneously improves drug-likeness properties including LogP and polar surface area [3]. Thus, the combination of the N4-phenyl group with the 2-methoxybenzyl N1-substituent in the target compound provides a scaffold that simultaneously engages serotonergic (N1 contribution) and dopaminergic (N4 contribution) receptor targets, a dual pharmacophore feature absent in mono-substituted analogs.

Dopamine D3 receptor Dopamine D2 receptor 4-Phenylpiperazine SAR

N-Alkylation Length and Flexibility: Benzyl-Type Linker vs. Direct N1-Phenyl Attachment in Arylpiperazines

1-(2-Methoxybenzyl)-4-phenylpiperazine incorporates a methylene (-CH₂-) linker between the piperazine N1 and the 2-methoxyphenyl ring, distinguishing it from 1-(2-methoxyphenyl)piperazine (oMeOPP, CAS 35386-24-4), where the aromatic ring is directly attached to the piperazine nitrogen. This structural difference has important pharmacological consequences. In a series of 1-(2-methoxyphenyl)-4-alkylpiperazines, the N4 substituent length and flexibility were systematically varied; the D₄ receptor binding affinities ranged from Ki = 1.3 nM to 67 nM depending on the nature and length of the N4 alkyl/aryl chain, with the benzamide derivative 11 (Ki = 1.3 nM) and ketone 12 (Ki = 1.7 nM) achieving the highest human cloned D₄ receptor affinities, and D₄/D₂ selectivity ratios up to 138 [1]. In contrast, oMeOPP itself (no N4 substitution beyond the 2-methoxyphenyl group) shows high 5-HT₁A affinity (Ki ≈ 10 nM) and partial agonism but negligible dopamine receptor affinity [2]. The benzyl-type spacer in the target compound provides additional conformational degrees of freedom (one extra rotatable bond vs. direct N1-phenyl attachment), which may influence the entropic component of receptor binding and alter the scaffold's capacity to bridge between the orthosteric site and secondary binding pockets in aminergic GPCRs. This property is relevant when the compound is used as a synthetic intermediate: the benzyl linker enables further functionalization at the para or meta positions of the benzyl ring without disrupting the N1-piperazine connection.

Dopamine D4 receptor Linker SAR Arylpiperazine conformational flexibility

Serotonergic 5-HT₁A/5-HT₇ Dual Affinity Potential of the 2-Methoxyphenylpiperazine Pharmacophore with N4 Substitution

The 2-methoxyphenylpiperazine pharmacophore, when elaborated with appropriate N4 substituents, consistently yields compounds with dual high affinity for 5-HT₁A and 5-HT₇ receptors – a profile associated with antidepressant and anxiolytic activity. In the Waszkielewicz et al. (2015) series of 4-substituted 1-(2-methoxyphenyl)piperazine derivatives, the most promising compound (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) exhibited Ki < 1 nM at 5-HT₁A and Ki = 34 nM at 5-HT₇, with in vivo antidepressant-like efficacy in the mouse tail suspension test at 2.5 mg/kg i.p. – a response stronger than imipramine at 5 mg/kg [1]. In a separate study, aroxyalkyl derivatives of 2-methoxyphenylpiperazine were characterized as partial 5-HT₁A agonists and 5-HT₂A antagonists with high 5-HT₇ affinity, demonstrating combined antidepressant- and anxiolytic-like properties in rodent behavioral models [2]. While these data derive from N4-alkylated rather than N4-phenyl derivatives, they establish the 2-methoxyphenyl (or 2-methoxybenzyl) N1-substitution pattern as a privileged motif for achieving dual 5-HT₁A/5-HT₇ target engagement. The N4-phenyl group in the target compound provides a distinct hydrophobic contact compared to the flexible alkyl/alkoxy chains in the published 5-HT₁A/5-HT₇ series, offering a structurally differentiated scaffold for exploring whether aromatic N4 substitution preserves or modulates this dual serotonergic profile.

5-HT7 receptor 5-HT1A receptor Antidepressant-like activity

Metabolic Liability of the 2-Methoxyphenylpiperazine Moiety: N-Dealkylation Risk and Implications for In Vivo Experimental Design

A documented liability of compounds containing the 2-methoxyphenylpiperazine substructure is metabolic N-dealkylation, which generates 1-(2-methoxyphenyl)piperazine (oMeOPP) as a pharmacologically active metabolite [1]. This metabolic pathway has been demonstrated in vivo in rats, where drugs bearing the o-methoxyphenylpiperazine side-chain undergo biotransformation to release free oMeOPP, which itself possesses significant 5-HT₁A receptor activity (Ki ≈ 10–35 nM, partial agonist) [1][2]. In a drug discovery context, the 1-(2-methoxyphenyl)piperazine amide was identified as a major site of metabolism in a lead compound series; replacement of this amine moiety with 4-benzyl-4-hydroxypiperidine resulted in compound 18, which exhibited reduced clearance and improved central duration of action . For 1-(2-methoxybenzyl)-4-phenylpiperazine, the presence of the benzyl-type (rather than direct phenyl) N1 attachment introduces a benzylic C–N bond that may be susceptible to oxidative cleavage, potentially generating 4-phenylpiperazine as a metabolite. This metabolic consideration is relevant for in vivo pharmacological studies, where observed effects may reflect a composite of parent compound and active metabolite(s). Researchers should incorporate appropriate analytical controls (LC-MS/MS plasma and brain tissue quantification) to distinguish parent drug effects from metabolite contributions, and consider procuring both the parent compound and its predicted metabolites (oMeOPP and 4-phenylpiperazine) as reference standards for bioanalytical method development.

Drug metabolism Pharmacokinetics Piperazine N-dealkylation

1-(2-Methoxybenzyl)-4-phenylpiperazine – Research and Industrial Application Scenarios Aligned with Differentiated Evidence


Serotonin 5-HT₁A/5-HT₇ Dual Pharmacology Screening in CNS Drug Discovery

The 2-methoxybenzyl N1-substitution pattern is validated across multiple arylpiperazine series as a privileged motif for achieving dual high affinity at 5-HT₁A and 5-HT₇ receptors – a target combination linked to antidepressant and anxiolytic efficacy in preclinical models [1]. 1-(2-Methoxybenzyl)-4-phenylpiperazine provides this 2-methoxybenzyl pharmacophore in combination with an N4-phenyl group, offering a structurally differentiated scaffold for screening against 5-HT₁A, 5-HT₇, and counter-screening against 5-HT₂A, D₂, and α₁-adrenergic receptors. Its use as a screening hit or scaffold-hopping starting point is supported by the demonstrated antidepressant-like activity of related 4-substituted 2-methoxyphenylpiperazines at doses (2.5 mg/kg i.p.) lower than the reference drug imipramine (5 mg/kg) in the mouse tail suspension test [1]. Researchers should pair procurement with radioligand binding assay kits for 5-HT₁A ([³H]8-OH-DPAT), 5-HT₇ ([³H]5-CT), and D₂ ([³H]spiperone) to generate a complete receptor profile.

Dopamine D₃/D₂ Receptor Selectivity Profiling Using the 4-Phenylpiperazine Scaffold

The N4-phenylpiperazine moiety is a cornerstone of dopamine D₃ receptor (D₃R)-selective ligand design, with optimized 4-phenylpiperazine derivatives achieving D₃R Ki values as low as 6.84 nM and D₃/D₂ selectivity ratios exceeding 1700-fold [2]. The target compound, bearing both the 4-phenylpiperazine core and a 2-methoxybenzyl N1-substituent, can serve as a starting scaffold for structure–activity relationship (SAR) exploration of N1 substitution effects on D₃R affinity and D₃/D₂ selectivity. Published evidence demonstrates that methoxy substitution at the 2-position of 4-phenylpiperazine increases D₂SR binding affinity 22-fold and improves physicochemical drug-likeness [3]. Procurement of this compound is appropriate for academic or industrial medicinal chemistry groups conducting fragment-based or scaffold-oriented D₃R ligand optimization, with the recommendation to benchmark against known D₃R ligands such as BP-897 or SB-277011-A as reference comparators.

Metabolite Identification and Bioanalytical Reference Standard for In Vivo Piperazine Pharmacology Studies

Compounds containing the N-benzylpiperazine or N-phenylpiperazine substructure are subject to oxidative N-dealkylation in vivo, generating pharmacologically active piperazine metabolites that can confound interpretation of behavioral or biochemical endpoints [4]. 1-(2-Methoxybenzyl)-4-phenylpiperazine, with its benzylic C–N bond at N1, is predicted to undergo metabolic cleavage to yield 4-phenylpiperazine and/or 2-methoxybenzyl-derived fragments. Procuring this compound alongside its potential metabolites (4-phenylpiperazine, CAS 92-54-6; 1-(2-methoxybenzyl)piperazine, CAS 55037-81-5; and oMeOPP, CAS 35386-24-4) enables the development and validation of LC-MS/MS bioanalytical methods for distinguishing parent drug from metabolite exposures in plasma and brain tissue. This scenario is particularly relevant for academic laboratories conducting in vivo behavioral pharmacology where metabolite interference has been documented as a source of irreproducible results in piperazine-based drug studies [4].

Chemical Biology Probe Development: Orthosteric vs. Allosteric Binding Mode Differentiation at Aminergic GPCRs

The unique combination of a 2-methoxybenzyl N1-substituent (associated with 5-HT₁A binding) and a 4-phenyl N4-substituent (associated with D₂/D₃ orthosteric binding) in a single piperazine core creates a molecular probe for investigating whether a bivalent or dual-pharmacophore binding mode is achievable at aminergic GPCRs. Published structural biology data confirm that the 4-phenylpiperazine moiety occupies the conserved orthosteric binding site in D₃R, while extended aryl amide moieties at N1 can reach a divergent secondary binding pocket [5]. The target compound, with its 2-methoxybenzyl group at N1, provides a compact aryl substituent that may probe the steric and electronic boundaries of this secondary pocket without the conformational complexity of longer alkyl linkers. Procurement is recommended for academic structural biology or molecular pharmacology groups using site-directed mutagenesis, molecular docking, or cryo-EM to map ligand–receptor interaction topography at dopamine and serotonin receptor subtypes.

Quote Request

Request a Quote for 1-(2-methoxybenzyl)-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.